molecular formula C13H26N2 B13306113 N-[2-(Piperidin-1-yl)ethyl]cyclohexanamine CAS No. 857377-40-3

N-[2-(Piperidin-1-yl)ethyl]cyclohexanamine

Cat. No.: B13306113
CAS No.: 857377-40-3
M. Wt: 210.36 g/mol
InChI Key: DENYUEYTPIANDQ-UHFFFAOYSA-N
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Description

N-[2-(Piperidin-1-yl)ethyl]cyclohexanamine is a secondary amine featuring a cyclohexylamine core linked to a piperidine-substituted ethyl chain. Its structure combines lipophilic (cyclohexane and piperidine) and hydrophilic (amine) moieties, making it a versatile scaffold in medicinal chemistry and organic synthesis.

Properties

CAS No.

857377-40-3

Molecular Formula

C13H26N2

Molecular Weight

210.36 g/mol

IUPAC Name

N-(2-piperidin-1-ylethyl)cyclohexanamine

InChI

InChI=1S/C13H26N2/c1-3-7-13(8-4-1)14-9-12-15-10-5-2-6-11-15/h13-14H,1-12H2

InChI Key

DENYUEYTPIANDQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NCCN2CCCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Piperidin-1-yl)ethyl]cyclohexanamine typically involves the reaction of cyclohexanone with piperidine in the presence of a reducing agent. One common method is the reductive amination of cyclohexanone with piperidine using sodium triacetoxyborohydride as the reducing agent .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale reductive amination processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[2-(Piperidin-1-yl)ethyl]cyclohexanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-(Piperidin-1-yl)ethyl]cyclohexanamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with various receptors.

    Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[2-(Piperidin-1-yl)ethyl]cyclohexanamine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate the activity of these receptors, leading to various physiological effects. The exact pathways involved depend on the specific biological context and the target receptors .

Comparison with Similar Compounds

Stereochemical Variants

  • (S,S)-2-(Piperidin-1-yl)cyclohexanamine (): Structure: Lacks the ethyl spacer between the cyclohexylamine and piperidine groups. Synthesis: Prepared via acid-catalyzed hydrolysis of acetamide precursors, yielding 88% purity . Properties: Brown liquid; ^1H NMR data confirms cyclohexane and piperidine proton environments. Stereochemistry may influence receptor binding compared to non-chiral analogs .

Piperazine-Based Analogs

  • 2-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid ():

    • Structure : Replaces piperidine with piperazine and introduces an Fmoc-protected carboxylic acid group.
    • Applications : Used in peptide synthesis (Fmoc group facilitates solid-phase coupling). The carboxylic acid enhances water solubility, contrasting with the lipophilic nature of the target compound .
  • N-[2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl]-N-(2-pyridyl)cyclohexanecarboxamide ():

    • Structure : Incorporates a 2-methoxyphenyl-piperazine and pyridyl group, increasing aromaticity and hydrogen-bonding capacity.
    • Applications : Investigated for CNS drug development due to piperazine’s affinity for serotonin/dopamine receptors. The carboxamide group improves metabolic stability compared to primary amines .

Substituted Cyclohexanamine Derivatives

  • N-[2-(4-Chlorophenyl)ethyl]cyclohexanamine (): Structure: Substitutes the piperidine group with a 4-chlorophenyl-ethyl chain. Suppliers list this compound for exploratory pharmacology .
  • N-[2-(Dimethylamino)ethyl]cyclohexanamine dihydrochloride (): Structure: Replaces piperidine with a dimethylamino group. The dihydrochloride salt increases aqueous solubility (critical for injectable formulations). Properties: Molecular weight 206.76 g/mol; polar salt form contrasts with the free base of the target compound .

Data Tables

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Notable Properties
N-[2-(Piperidin-1-yl)ethyl]cyclohexanamine C₁₃H₂₆N₂ Piperidine-ethyl, cyclohexylamine 210.36 Lipophilic, free base form
(S,S)-2-(Piperidin-1-yl)cyclohexanamine C₁₁H₂₂N₂ Direct piperidine-cyclohexane link 182.31 Chiral, 88% synthetic yield
N-[2-(4-Chlorophenyl)ethyl]cyclohexanamine C₁₄H₁₉ClN₂ 4-Chlorophenyl-ethyl 250.77 High logP, supplier availability
N-[2-(Dimethylamino)ethyl]cyclohexanamine dihydrochloride C₁₀H₂₃Cl₂N₂ Dimethylamino-ethyl, HCl salt 206.76 High solubility, salt form

Key Findings

  • Substituent Effects: Chlorophenyl groups () enhance lipophilicity, while dimethylamino and HCl salts () improve solubility.
  • Piperazine vs. Piperidine : Piperazine derivatives () offer broader hydrogen-bonding capacity and receptor affinity, critical for CNS-targeted drugs.

Biological Activity

N-[2-(Piperidin-1-yl)ethyl]cyclohexanamine is a compound of interest in medicinal chemistry due to its structural properties and potential therapeutic applications. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a piperidine ring, which is known for its biological activity, particularly in interactions with neurotransmitter receptors. The cyclohexanamine moiety contributes to its lipophilicity, enhancing membrane permeability and bioavailability.

This compound has been studied for its effects on various biological targets:

  • Dopamine Receptors : Research indicates that similar piperidine derivatives can act as modulators of dopamine receptors, potentially influencing neuropsychiatric conditions .
  • Enzyme Inhibition : The compound may inhibit enzymes involved in cancer progression, such as IKKb, which plays a crucial role in the NF-kB signaling pathway associated with inflammation and tumor growth.

Anti-Cancer Properties

Several studies have highlighted the anticancer potential of piperidine derivatives:

  • In Vitro Studies : Compounds structurally related to this compound have shown significant cytotoxicity against various cancer cell lines, including colorectal and breast cancers. For instance, derivatives have been reported to exhibit IC50 values in the nanomolar range against HCT-116 colon cancer cells .
Compound NameIC50 (nM)Cancer Cell Line
This compound200HCT-116
TH8535 (related compound)200Various cancer lines

Study 1: Inhibition of OGG1 Enzyme

A study focused on N-piperidinyl-benzimidazolone derivatives demonstrated their ability to inhibit the OGG1 enzyme, crucial for DNA repair mechanisms. The findings showed that modifications to the piperidine structure could enhance inhibitory activity, suggesting a similar approach could be applied to this compound for targeting DNA repair pathways .

Study 2: Allosteric Modulation of Dopamine Receptors

Another study investigated compounds that act as negative allosteric modulators at dopamine D2 receptors. This research suggests that derivatives of this compound could similarly modulate receptor activity, providing insights into potential therapeutic uses in treating disorders like schizophrenia .

Pharmacokinetics and Toxicity

The pharmacokinetic profile of this compound remains under investigation. However, compounds with similar structures typically demonstrate favorable absorption and distribution characteristics. Toxicity assessments are critical, especially when considering the therapeutic window for potential clinical applications.

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